molecular formula C22H16Br2N2O4S2 B15108934 Spiro[pyrrolidine-3,6'(5'H)-[2H]thiopyrano[2,3-d]thiazole]-2,2',5-trione, 7'-(3,5-dibromo-2-hydroxyphenyl)-3',7'-dihydro-1-(phenylmethyl)- CAS No. 1018166-14-7

Spiro[pyrrolidine-3,6'(5'H)-[2H]thiopyrano[2,3-d]thiazole]-2,2',5-trione, 7'-(3,5-dibromo-2-hydroxyphenyl)-3',7'-dihydro-1-(phenylmethyl)-

Cat. No.: B15108934
CAS No.: 1018166-14-7
M. Wt: 596.3 g/mol
InChI Key: XVNWQZGRIQEPTN-UHFFFAOYSA-N
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Description

Spiro[pyrrolidine-3,6’(5’H)-[2H]thiopyrano[2,3-d]thiazole]-2,2’,5-trione, 7’-(3,5-dibromo-2-hydroxyphenyl)-3’,7’-dihydro-1-(phenylmethyl)- is a complex organic compound characterized by its unique spiro structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[pyrrolidine-3,6’(5’H)-[2H]thiopyrano[2,3-d]thiazole]-2,2’,5-trione, 7’-(3,5-dibromo-2-hydroxyphenyl)-3’,7’-dihydro-1-(phenylmethyl)- typically involves multi-component reactions. One such method is the accelerated five-component spiro-pyrrolidine construction at the air–liquid interface . This method utilizes microdroplets and thin films, with deposition methods and mild heating being crucial for product formation. Key intermediates are captured by mass spectrometry to elucidate the tandem reaction mechanism .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of microdroplets and thin films could be adapted for large-scale synthesis, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Spiro[pyrrolidine-3,6’(5’H)-[2H]thiopyrano[2,3-d]thiazole]-2,2’,5-trione, 7’-(3,5-dibromo-2-hydroxyphenyl)-3’,7’-dihydro-1-(phenylmethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Spiro[pyrrolidine-3,6’(5’H)-[2H]thiopyrano[2,3-d]thiazole]-2,2’,5-trione, 7’-(3,5-dibromo-2-hydroxyphenyl)-3’,7’-dihydro-1-(phenylmethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[pyrrolidine-3,6’(5’H)-[2H]thiopyrano[2,3-d]thiazole]-2,2’,5-trione, 7’-(3,5-dibromo-2-hydroxyphenyl)-3’,7’-dihydro-1-(phenylmethyl)- is unique due to its specific combination of functional groups and the resulting chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

1018166-14-7

Molecular Formula

C22H16Br2N2O4S2

Molecular Weight

596.3 g/mol

IUPAC Name

1'-benzyl-7-(3,5-dibromo-2-hydroxyphenyl)spiro[5,7-dihydro-3H-thiopyrano[2,3-d][1,3]thiazole-6,3'-pyrrolidine]-2,2',5'-trione

InChI

InChI=1S/C22H16Br2N2O4S2/c23-12-6-13(17(28)14(24)7-12)16-18-19(25-21(30)32-18)31-10-22(16)8-15(27)26(20(22)29)9-11-4-2-1-3-5-11/h1-7,16,28H,8-10H2,(H,25,30)

InChI Key

XVNWQZGRIQEPTN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)C12CSC3=C(C2C4=C(C(=CC(=C4)Br)Br)O)SC(=O)N3)CC5=CC=CC=C5

Origin of Product

United States

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